8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOSKXHSMOHJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis of Imidazo[1,2-a]pyridines under Ultrasonic Irradiation
| Entry | Bromoacetophenone | Imidazo[1,2-a]pyridine | Time (min) |
|---|---|---|---|
| 1 | 2a | 3a | 20 |
| 2 | 2b | 3b | 25 |
| 3 | 2c | 3c | 30 |
| ... | ... | ... | ... |
Preparation of Trifluoromethylpyridines
Trifluoromethylpyridines, which are key components in the target compound, can be prepared using several methods:
- Chlorine/Fluorine Exchange : This involves converting trichloromethylpyridine into trifluoromethylpyridine through a chlorine/fluorine exchange reaction.
- Construction of a Pyridine Ring : This method involves building the pyridine ring from a trifluoromethyl-containing building block.
- Direct Introduction of a Trifluoromethyl Group : This can be achieved using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Table 2: Methods for Preparing Trifluoromethylpyridines
| Method | Description | Yield |
|---|---|---|
| Chlorine/Fluorine Exchange | Conversion of trichloromethylpyridine to trifluoromethylpyridine | Variable |
| Construction of a Pyridine Ring | Building the pyridine ring from a trifluoromethyl-containing building block | Variable |
| Direct Introduction | Using trifluoromethyl copper for substitution reactions | Variable |
Nitration and Chlorination Reactions
Nitration and chlorination reactions are common methods for introducing nitro and chloro substituents into aromatic compounds. These reactions typically involve the use of nitric acid and chlorine gas or chlorinating agents, respectively. However, specific conditions and yields can vary significantly depending on the starting material and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major product is 8-amino-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Substitution: Products vary depending on the nucleophile used, such as 8-amino-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine when using an amine.
Scientific Research Applications
Anticancer Activity
Research has shown that 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways, providing a basis for its use in developing new antibiotics.
Enzyme Inhibition
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been identified as an inhibitor of certain enzymes involved in disease processes. For example, it can inhibit kinases that are critical in cancer signaling pathways, thereby offering a targeted therapeutic approach.
Synthesis Methodologies
The synthesis of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The following table summarizes the common synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Chlorination of imidazo[1,2-a]pyridine with chlorine gas | 8-Chloroimidazo[1,2-a]pyridine |
| 2 | Nitration using nitric acid | 8-Chloro-3-nitroimidazo[1,2-a]pyridine |
| 3 | Trifluoromethylation using trifluoromethyl iodide | 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound can be utilized in the synthesis of fluorinated materials that exhibit unique properties such as increased thermal stability and chemical resistance. These materials are valuable in various industrial applications including coatings and polymers.
Electronic Applications
The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modulate electronic characteristics can enhance device performance.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its nematicidal activity is attributed to its ability to disrupt the nervous system of nematodes, leading to paralysis and death . The compound’s fungicidal activity is linked to its inhibition of key enzymes involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related derivatives:
Physicochemical Properties
- Aqueous Solubility : Derivatives with sulfonylmethyl (e.g., compound in ) or carboxylic acid groups (e.g., ) exhibit improved solubility compared to the target compound, which is more lipophilic due to its trifluoromethyl and nitro groups .
- Fluorescence : Nitro-substituted derivatives (e.g., target compound) typically show quenched fluorescence , whereas benzodioxol-substituted analogs (e.g., ) retain strong emission .
Pharmacokinetic Profiles
Biological Activity
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1858241-44-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C8H3ClF3N3O2
- Molecular Weight : 265.58 g/mol
- Structure : The compound features a complex imidazo[1,2-a]pyridine framework with a chloro and nitro substituent, as well as a trifluoromethyl group.
Biological Activity Overview
The biological activity of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been primarily investigated for its antiparasitic properties, particularly against Leishmania and Trypanosoma species.
Antiparasitic Activity
Recent studies have demonstrated significant antiparasitic effects of this compound:
-
Leishmaniasis :
- The compound exhibited IC50 values in the range of 1.2–3 μM against L. infantum promastigotes and intracellular amastigotes, indicating potent antileishmanial activity comparable to miltefosine (IC50 = 4.3 μM) .
- The introduction of various substituents at position 8 of the imidazo[1,2-a]pyridine scaffold significantly enhanced its activity against L. donovani .
- Trypanosomiasis :
The exact mechanism by which 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its antiparasitic effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in bioactivation by parasitic nitroreductases, leading to the generation of reactive intermediates that damage parasitic DNA .
Toxicological Profile
A safety assessment indicates that while the compound shows acute toxicity classifications (Category 4 for dermal, inhalation, and oral routes), it is not expected to produce significant adverse health effects under controlled exposure conditions .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Antileishmanial | L. infantum | 1.2 - 3 | >17 |
| Antitrypanosomal | T. brucei brucei | 0.04 - 0.16 | >313 |
Case Studies
A specific study highlighted the synthesis and biological evaluation of various derivatives of imidazo[1,2-a]pyridine where the introduction of aryl moieties at position 8 significantly increased both antileishmanial and antitrypanosomal activities . The findings suggest a structure-activity relationship that could guide future drug design efforts.
Q & A
Basic: What are the established synthetic routes for 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine intermediates, and how can nitro groups be introduced at position 3?
The synthesis of the imidazo[1,2-a]pyridine core often begins with 2-aminopyridine derivatives. For example, a substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl bromopyruvate yields 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (F3) with 87.12% efficiency . To introduce a nitro group at position 3, nitration strategies must be employed. While direct nitration of the core is not explicitly detailed in the provided evidence, methodologies such as Cu-catalyzed three-component coupling (TCC) reactions (using alkynes, aldehydes, and 2-aminopyridines) or post-functionalization via Friedel-Crafts acylation could be adapted. For instance, AlCl3-catalyzed acetylation at C-3 suggests that electrophilic substitution reactions may be feasible for nitro group installation, though regioselectivity must be carefully controlled.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
